Cas no 1528769-20-1 (2-Benzyloxy-5-chlorophenylmagnesium Bromide, 0.25 M in THF)

2-Benzyloxy-5-chlorophenylmagnesium Bromide, 0.25 M in THF 化学的及び物理的性質
名前と識別子
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- 2-Benzyloxy-5-chlorophenylmagnesium Bromide, 0.25 M in THF
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- MDL: MFCD15145538
- インチ: 1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q;;+1/p-1
- InChIKey: KIBMBXCDHASTCB-UHFFFAOYSA-M
- ほほえんだ: O(C1C=CC(Cl)=CC=1[Mg]Br)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
2-Benzyloxy-5-chlorophenylmagnesium Bromide, 0.25 M in THF 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB430959-50 ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in THF; . |
1528769-20-1 | 50 ml |
€1079.10 | 2024-04-19 | ||
abcr | AB430959-100ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in THF; . |
1528769-20-1 | 100ml |
€1689.00 | 2025-02-13 | ||
abcr | AB431802-100 ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in 2-MeTHF; . |
1528769-20-1 | 100 ml |
€1689.00 | 2024-04-19 | ||
abcr | AB430959-100 ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in THF; . |
1528769-20-1 | 100 ml |
€1689.00 | 2024-04-19 | ||
abcr | AB430959-250 ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in THF |
1528769-20-1 | 250 ml |
€947.00 | 2023-09-04 | ||
abcr | AB431802-50 ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in 2-MeTHF; . |
1528769-20-1 | 50 ml |
€1079.10 | 2024-04-19 | ||
abcr | AB431802-50ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in 2-MeTHF; . |
1528769-20-1 | 50ml |
€1079.10 | 2025-02-20 | ||
abcr | AB430959-50ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in THF; . |
1528769-20-1 | 50ml |
€1079.10 | 2025-02-13 | ||
abcr | AB431802-100ml |
2-Benzyloxy-5-chlorophenylmagnesium bromide, 0.25M in 2-MeTHF; . |
1528769-20-1 | 100ml |
€1689.00 | 2025-02-20 |
2-Benzyloxy-5-chlorophenylmagnesium Bromide, 0.25 M in THF 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-Benzyloxy-5-chlorophenylmagnesium Bromide, 0.25 M in THFに関する追加情報
Comprehensive Overview of 2-Benzyloxy-5-chlorophenylmagnesium Bromide (CAS No. 1528769-20-1) in THF Solution
2-Benzyloxy-5-chlorophenylmagnesium Bromide (CAS No. 1528769-20-1), a Grignard reagent, is a highly versatile intermediate in modern organic synthesis. This compound, typically supplied as a 0.25 M solution in tetrahydrofuran (THF), has gained significant attention due to its unique reactivity profile and applications in pharmaceutical and materials science research. The benzyloxy and chlorophenyl moieties in its structure make it particularly valuable for constructing complex molecular architectures.
In recent years, researchers have focused on sustainable synthesis methods and green chemistry approaches, making 2-Benzyloxy-5-chlorophenylmagnesium Bromide solutions increasingly relevant. Many users search for information about Grignard reagent stability, THF solvent effects, and handling precautions, reflecting the growing interest in safe and efficient use of these reagents. The compound's CAS number 1528769-20-1 is frequently queried in scientific databases, indicating its importance in specialized chemical applications.
The 0.25 M concentration in THF offers optimal balance between reactivity and handling safety, addressing common user concerns about solution standardization and reproducibility in reactions. This concentration is particularly suitable for small-scale synthesis and method development, which are hot topics in current organic chemistry research. The presence of both electron-donating benzyloxy and electron-withdrawing chloro substituents creates interesting electronic properties that researchers are exploring for directed metalation and cross-coupling reactions.
From an applications perspective, 2-Benzyloxy-5-chlorophenylmagnesium Bromide serves as a key building block for pharmaceutical intermediates, particularly in the development of biologically active molecules. Its use in asymmetric synthesis and chiral auxiliary formation has been widely studied, aligning with current trends in enantioselective catalysis. The compound's stability in THF solution makes it convenient for high-throughput screening applications, another area of growing interest in drug discovery.
Quality control aspects of Grignard reagent solutions like this one are frequently searched topics. Parameters such as titration methods, impurity profiling, and storage conditions are critical for researchers working with this reagent. The THF solvent itself contributes to the reagent's performance, with many users inquiring about solvent effects on Grignard reactivity and moisture sensitivity issues.
In materials science applications, the 2-Benzyloxy-5-chlorophenyl moiety derived from this reagent has shown promise in organic electronic materials and liquid crystal development. These applications leverage the compound's ability to introduce both aromatic character and polar functionality into larger molecular systems. Current research trends also explore its use in polymer modification and surface functionalization techniques.
The synthesis and handling of 2-Benzyloxy-5-chlorophenylmagnesium Bromide solutions require careful consideration of reaction conditions and temperature control, topics that generate substantial discussion in chemical forums. Modern approaches emphasize continuous flow chemistry adaptations for Grignard reagent preparation, addressing both safety and scalability concerns. The 0.25 M concentration specifically facilitates these newer application methods while maintaining traditional batch synthesis compatibility.
Analytical characterization of CAS No. 1528769-20-1 containing solutions involves specialized techniques such as quantitative NMR and GC-MS methods, reflecting the compound's complex nature. Researchers often search for information about degradation products and solution stability indicators, highlighting the need for reliable quality assessment protocols. The benzyl protecting group in this particular Grignard reagent adds another dimension to its analytical characterization challenges.
Looking forward, the applications of 2-Benzyloxy-5-chlorophenylmagnesium Bromide continue to expand into emerging areas like bioconjugation chemistry and nanomaterial functionalization. Its unique structural features make it valuable for click chemistry applications and molecular recognition systems development. These cutting-edge applications demonstrate how traditional organometallic reagents continue to find new roles in contemporary chemical research.
In conclusion, 2-Benzyloxy-5-chlorophenylmagnesium Bromide (CAS No. 1528769-20-1) as a 0.25 M THF solution represents an important tool for synthetic chemists. Its combination of structural features, reactivity profile, and handling characteristics ensures its continued relevance across multiple chemistry disciplines. As research trends evolve toward more complex molecular architectures and sustainable methodologies, this reagent will likely maintain its position as a valuable synthetic building block.
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